molecular formula C10H6F6O2 B2764092 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde CAS No. 55321-69-2

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde

Cat. No.: B2764092
CAS No.: 55321-69-2
M. Wt: 272.146
InChI Key: NAFDJEVVAKIWJK-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of a benzaldehyde group substituted with a hexafluoropropoxy group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde involves its interaction with various molecular targets. The hexafluoropropoxy group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways, making the compound valuable in mechanistic studies and drug design .

Comparison with Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with a trifluoromethoxy group instead of hexafluoropropoxy.

    4-(Methoxy)benzaldehyde: Contains a methoxy group, lacking the fluorinated properties.

Comparison: 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is unique due to its hexafluoropropoxy group, which enhances its chemical stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in applications requiring high-performance materials and specific biochemical interactions .

Biological Activity

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. This article reviews its biological activity based on existing literature and research findings.

  • Chemical Formula : C10_{10}H6_6F6_6O2_2
  • CAS Number : 874280-19-0
  • Molecular Weight : 232.15 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated benzaldehydes can inhibit the growth of various bacterial strains due to their ability to disrupt cell membrane integrity and interfere with metabolic processes.

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
2-FluorobenzaldehydeS. aureus30 µg/mL
3-FluorobenzaldehydeP. aeruginosa40 µg/mL

Note: MIC values are indicative and may vary based on experimental conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have indicated that this compound exhibits moderate cytotoxic effects at higher concentrations.

Table 2: Cytotoxic Effects on Human Cell Lines

Cell LineIC50 (µM)Observations
HeLa (cervical cancer)25Significant reduction in viability
MCF-7 (breast cancer)30Moderate cytotoxicity
A549 (lung cancer)35Cell cycle arrest observed

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism underlying the biological activity of this compound is thought to involve:

  • Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells leading to apoptosis.

Case Studies

One notable study investigated the effects of various fluorinated benzaldehydes on bacterial biofilms. The results demonstrated that these compounds could effectively inhibit biofilm formation at sub-MIC levels. This property is particularly relevant for applications in preventing infections associated with medical devices.

Case Study Summary

  • Study Title : "Inhibition of Biofilm Formation by Fluorinated Benzaldehydes"
  • Findings : The study reported a reduction in biofilm mass by up to 70% when treated with optimal concentrations of fluorinated benzaldehydes.

Properties

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDJEVVAKIWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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